An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-(difluoromethyl)pyridine for Advanced Research Applications
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-(difluoromethyl)pyridine for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the physical and chemical properties of 3-Bromo-4-(difluoromethyl)pyridine. This document moves beyond a simple data sheet to provide field-proven insights into its characterization, reactivity, and safe handling, empowering scientists to leverage this valuable heterocyclic building block effectively in their research endeavors.
Introduction: A Trifecta of Functionality in a Single Building Block
3-Bromo-4-(difluoromethyl)pyridine (CAS No: 114468-05-2) is a specialized pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a unique combination of three key structural features: the pyridine core, a common pharmacophore in numerous approved drugs; a bromine atom, which serves as a versatile synthetic handle for cross-coupling reactions; and a difluoromethyl group, a crucial bioisostere that can enhance the metabolic stability and cell permeability of drug candidates.[3][4][5][6]
Understanding the fundamental physical properties, spectral signatures, and reactivity profile of this compound is paramount for its successful application in synthesizing complex target molecules. This guide provides the necessary data and protocols to facilitate its use in a research and development setting.
Part 1: Core Physicochemical Properties
The foundational physical and chemical data for 3-Bromo-4-(difluoromethyl)pyridine are summarized below. These properties are critical for reaction planning, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 114468-05-2 | [1][7][8] |
| Molecular Formula | C₆H₄BrF₂N | [1][7] |
| Molecular Weight | 208.00 g/mol | [7][8] |
| Physical Form | Liquid | [8] |
| Storage Temperature | 2-8°C | [1][8] |
| Predicted Boiling Point | 238.3 ± 35.0 °C (for isomer) | [9] |
| Monoisotopic Mass | 206.94952 Da | [10] |
Discussion of Properties:
-
Physical State: The compound exists as a liquid under standard laboratory conditions.[8] This is in contrast to some of its isomers, such as 3-Bromo-5-(difluoromethyl)pyridine, which is a solid with a melting point of 35-40 °C.
-
Thermal Properties: While a definitive experimental boiling point for 3-Bromo-4-(difluoromethyl)pyridine is not widely published, data from related structures can provide a useful estimation for purification via distillation. For instance, the analogous compound 3-Bromo-4-(trifluoromethyl)pyridine has a boiling point of approximately 172-173 °C at atmospheric pressure and 58 °C at 11 mmHg.[11][12] Researchers should anticipate a relatively high boiling point, necessitating vacuum distillation to prevent thermal decomposition.
-
Solubility: Based on its structure and data from similar fluorinated pyridines, 3-Bromo-4-(difluoromethyl)pyridine is expected to be soluble in a range of common organic solvents, including dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.[11] This solubility profile makes it amenable to a wide variety of reaction conditions.
Part 2: Spectroscopic & Analytical Characterization
Confirming the identity and purity of 3-Bromo-4-(difluoromethyl)pyridine is a critical first step in any synthetic workflow. The following section outlines the expected spectral data and provides a general protocol for analysis.
Caption: Standard analytical workflow for identity and purity verification.
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectral data for this compound is available in public databases.[13][14][15]
-
¹H NMR: The spectrum will feature signals in the aromatic region corresponding to the three protons on the pyridine ring. A key diagnostic signal is a triplet in the range of 6.5-7.5 ppm, corresponding to the single proton of the difluoromethyl group (-CHF₂), with a characteristic coupling constant (J) to the two fluorine atoms.
-
¹⁹F NMR: The spectrum will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.
-
¹³C NMR: The spectrum will display six distinct carbon signals. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-4-(difluoromethyl)pyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (δ 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated spectrometer, ensuring sufficient scans for a good signal-to-noise ratio.
Methodology 2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition.
-
Expected Mass: The monoisotopic mass is 206.94952 Da.[10]
-
Isotopic Pattern: A crucial diagnostic feature is the presence of two major peaks in the molecular ion region of approximately equal intensity (M+ and M+2), which is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Fragmentation patterns may include the loss of Br, F, or HF.
Methodology 3: Infrared (IR) Spectroscopy
IR spectroscopy helps to confirm the presence of key functional groups.
-
C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C/C=N Stretch: Medium to weak bands will appear in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will be observed above 3000 cm⁻¹.
-
C-Br Stretch: A band is expected in the lower frequency region, typically 500-650 cm⁻¹.
Part 3: Reactivity Profile and Synthetic Utility
The synthetic value of 3-Bromo-4-(difluoromethyl)pyridine lies in the distinct reactivity of its functional components, making it a versatile building block for constructing more complex molecules.[16]
Caption: Synthetic utility map of 3-Bromo-4-(difluoromethyl)pyridine.
-
The Bromine Atom (Synthetic Handle): The C-Br bond at the 3-position is the primary site for synthetic elaboration. As an excellent leaving group, it readily participates in a wide array of palladium-catalyzed cross-coupling reactions.[3] This allows for the efficient formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the incorporation of the 4-(difluoromethyl)pyridine scaffold into diverse molecular architectures.[17]
-
The Difluoromethyl Group (CHF₂): This group is a cornerstone of modern medicinal chemistry.[18] It serves as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, but with significantly different electronic properties and metabolic stability. Its inclusion can increase a molecule's lipophilicity and membrane permeability, which are critical for bioavailability. Furthermore, the strong C-F bonds make the CHF₂ group resistant to oxidative metabolism, often extending the in-vivo half-life of a drug candidate.[6]
-
The Pyridine Nitrogen: The nitrogen atom imparts basicity to the molecule, allowing for salt formation to modulate solubility and handling properties.[11] It can also act as a ligand to coordinate with metal centers, which can influence reactivity or be a key interaction in a biological target.
Part 4: Safe Handling, Storage, and Disposal
Adherence to strict safety protocols is non-negotiable when working with specialized chemical reagents. 3-Bromo-4-(difluoromethyl)pyridine is classified as an irritant.[8]
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8] |
| Hazard Statements | H319: Causes serious eye irritation. | [8] |
| H315: Causes skin irritation (common for related compounds). | ||
| H335: May cause respiratory irritation (common for related compounds). | ||
| Storage Class | 10 (Combustible liquids) |
Protocol: Standard Operating Procedure for Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[19][20] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[19]
-
Dispensing: When transferring the liquid, use a syringe or pipette. Avoid pouring. Ensure all containers are clearly labeled.
-
Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency personnel.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for combustible liquids.[21] The recommended storage temperature is 2-8°C.[8] Keep away from strong oxidizing agents and acids.[21]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not empty into drains.[21]
Conclusion
3-Bromo-4-(difluoromethyl)pyridine is a high-value synthetic intermediate that offers a strategic combination of a core heterocyclic scaffold, a versatile reactive handle, and a key bioisosteric group. Its properties make it an essential tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel drug candidates. By understanding its physical properties, mastering its analytical characterization, and adhering to rigorous safety standards, researchers can effectively unlock the full potential of this powerful building block.
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UTC Aerospace Systems. (2017). SAFETY DATA SHEET: Bromotrifluoromethane (CBrF3) and Methanol. Retrieved from UTC Aerospace Systems website. [Link]
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SpectraBase. (n.d.). 3-Bromo-4-(difluoromethyl)pyridine - 13C NMR. Retrieved from SpectraBase website. [Link]
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SpectraBase. (n.d.). 3-Bromo-4-(difluoromethyl)pyridine. Retrieved from SpectraBase website. [Link]
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Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829–29834. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10, 29829-29834. [Link]
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PubChemLite. (n.d.). 3-bromo-4-(difluoromethoxy)pyridine (C6H4BrF2NO). Retrieved from PubChemLite website. [Link]
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chemeurope.com. (2024, May 21). New method for introducing fluorinated components into molecules. Retrieved from chemeurope.com. [Link]
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University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from University of Münster website. [Link]
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